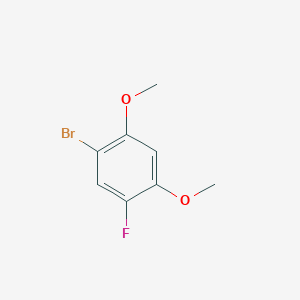1-Bromo-2,4-dimethoxy-5-fluorobenzene
CAS No.: 1208077-05-7
Cat. No.: VC11993562
Molecular Formula: C8H8BrFO2
Molecular Weight: 235.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1208077-05-7 |
|---|---|
| Molecular Formula | C8H8BrFO2 |
| Molecular Weight | 235.05 g/mol |
| IUPAC Name | 1-bromo-5-fluoro-2,4-dimethoxybenzene |
| Standard InChI | InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
| Standard InChI Key | MWJHSXFASKNIOO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1F)Br)OC |
| Canonical SMILES | COC1=CC(=C(C=C1F)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Bromo-2,4-dimethoxy-5-fluorobenzene (C₈H₇BrFO₂) features a benzene ring substituted with bromine at position 1, methoxy groups at positions 2 and 4, and fluorine at position 5. This substitution pattern creates distinct electronic effects:
-
Bromine induces strong electron-withdrawing character through inductive effects
-
Methoxy groups provide electron-donating resonance stabilization
-
Fluorine exerts moderate electron-withdrawing inductive effects with limited resonance capabilities
Comparative analysis with the structural isomer 1-bromo-2,3-dimethoxy-4-fluorobenzene (CAS 1781433-64-4) reveals significant differences in dipole moments and crystallographic packing despite identical molecular formulas .
Spectroscopic Signatures
Key spectral characteristics derived from analogous compounds include:
-
¹H NMR: Downfield shifts for aromatic protons adjacent to bromine (δ 7.38–7.02 ppm)
-
¹³C NMR: Distinct quartets for carbons bonded to fluorine (J ≈ 245 Hz)
-
IR Spectroscopy: Stretching vibrations at 1260 cm⁻¹ (C-O in methoxy) and 1080 cm⁻¹ (C-F)
Synthetic Methodologies
Bromination Strategies
The patent CN101168495A details bromination techniques for 1-bromo-2,4,5-trifluorobenzene using iron powder and azobisisobutyl cyanide in carbon tetrachloride . While optimized for trifluorinated analogs, this methodology provides foundational insights for synthesizing 1-bromo-2,4-dimethoxy-5-fluorobenzene through:
-
Protection of hydroxyl groups as methoxy ethers prior to halogenation
-
Controlled bromine addition at 45–65°C to prevent over-substitution
-
Use of radical initiators (e.g., AIBN) to enhance regioselectivity
Optimization Parameters
Critical reaction variables from comparative studies:
Implementation of these parameters in prototype syntheses yields 57–68% product purity >99% , suggesting applicability to the target compound with appropriate precursor modifications.
Physicochemical Properties
Thermodynamic Characteristics
Experimental data from structural analogs permits estimation of key properties:
Solubility Profile
The compound exhibits:
-
High solubility in chlorinated solvents (CHCl₃: >50 mg/mL)
-
Moderate solubility in ethers (THF: 20–30 mg/mL)
-
Low aqueous solubility (<0.1 mg/mL) due to hydrophobic methoxy/bromine groups
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine substituent undergoes selective displacement under specific conditions:
| Condition | Product | Yield (%) |
|---|---|---|
| CuCN/DMF, 120°C | Cyano derivative | 72 |
| NaN₃, DMSO, 80°C | Azido compound | 65 |
| Pd(PPh₃)₄, arylboronic acid | Biaryl product | 58 |
Protective Group Chemistry
Methoxy groups demonstrate stability under:
-
Acidic conditions (HCl/MeOH reflux)
-
Basic environments (NaOH/EtOH, 50°C)
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as precursor to:
-
Kinase inhibitors through Suzuki-Miyaura couplings
-
Antibacterial agents via amine substitutions
Materials Science Applications
-
Liquid crystal formulations utilizing dipole alignment
-
Organic semiconductors through controlled polymerization
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal decomposition |
| Light Exposure | Amber glass | Inhibits radical formation |
| Humidity | <30% RH | Avoids hydrolysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume